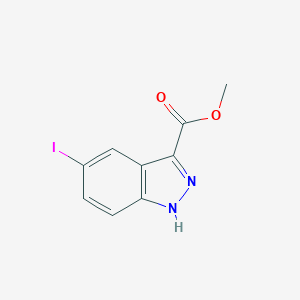

Methyl 5-iodo-1H-indazole-3-carboxylate

Overview

Description

Methyl 5-iodo-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds that contain a benzene ring fused to a pyrazole ring. The indazole moiety is a core structure in many pharmacologically active compounds and is of significant interest in medicinal chemistry due to its diverse biological activities.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One such method involves the intramolecular aliphatic diazonium coupling of o-aminophenylacetic acid to form the methyl ester of 1H-indazole-3-carboxylic acid, as described in the formation of 3-Methylcarboxy-1H-indazole . Another approach for synthesizing indazole derivatives is the nucleophilic substitution of the indazole N—H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene, leading to compounds like methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized using techniques such as single-crystal x-ray diffraction. For instance, the methyl ester of 1H-indazole-3-carboxylic acid was found to crystallize as hydrogen-bonded trimers with a pseudo-threefold axis, indicating the presence of intermolecular interactions that may influence the compound's properties .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including acetylation, heterocyclization, and nucleophilic substitution. The acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, a related compound, leads to the formation of acetylated products with specific regioselectivity . Heterocyclization reactions are employed to synthesize novel oxazole derivatives from 1-methyl-1H-Indazole 3-carboxylic acid . Nucleophilic substitution reactions are also used to modify the indazole core, as seen in the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be studied using various spectroscopic methods, including HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . These techniques provide insights into the purity, structural, and conformational characteristics of the compounds. For example, the acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate were thoroughly characterized to understand their spectroscopic and structural features .

Scientific Research Applications

-

Medicinal Chemistry

-

Synthetic Chemistry

-

Pharmacology

-

HIV Research

-

Neuroscience

-

Diabetes Research

-

Respiratory Disease Treatment

-

Catalyst and Solvent-free Conditions

-

High Blood Pressure and Mental Disorders Treatment

-

Anti-hypertensive Drug

-

Cancer Treatment

-

Cell Growth Inhibition

-

Regiocontrolled Synthesis of Substituted Imidazoles

-

Transition Metal Catalyzed Reactions

-

Antitumor Activities

-

Antiplatelet, Antiproliferative, Anti-tubercular, Antimalarial, Antimicrobial, Antiviral, and Anti-inflammatory Activities

Safety And Hazards

Future Directions

properties

IUPAC Name |

methyl 5-iodo-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDHIBWHDCGFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506974 | |

| Record name | Methyl 5-iodo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-iodo-1H-indazole-3-carboxylate | |

CAS RN |

1079-47-6 | |

| Record name | 1H-Indazole-3-carboxylic acid, 5-iodo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-iodo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)

![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)